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molecular formula C14H12F2O2S B8529526 1-Fluoro-4-[(4-fluorophenyl)methylsulfonylmethyl]benzene

1-Fluoro-4-[(4-fluorophenyl)methylsulfonylmethyl]benzene

Cat. No. B8529526
M. Wt: 282.31 g/mol
InChI Key: QEUWGHZHTDDQJX-UHFFFAOYSA-N
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Patent
US05374504

Procedure details

To a well-stirred suspension of 6.95 grams (40 mmol) of sodium hydrosulfite in 100 ml DMF was added 5.10 grams (35.3 mmol) of 4-fluoro benzyl chloride. The mixture was stirred at room temperature for five hours, then brought to 85° C. for 20 hours. The warm mixture was poured into 400 ml ice, and the total volume brought to 700 ml with water. The solid precipitates were isolated to give 2.3 grams (8.1 mmol; 46% yield) of bis(4-fluoro benzyl) sulfone. Recrystallization from toluene gave the pure compound as white needles (top 193° C.).
Quantity
6.95 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](S([O-])=O)([O-:3])=[O:2].[Na+].[Na+].[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1.O>CN(C=O)C>[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][S:1]([CH2:14][C:13]2[CH:16]=[CH:17][C:10]([F:9])=[CH:11][CH:12]=2)(=[O:3])=[O:2])=[CH:12][CH:11]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
6.95 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1
Step Three
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
brought to 85° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solid precipitates
CUSTOM
Type
CUSTOM
Details
were isolated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(CS(=O)(=O)CC2=CC=C(C=C2)F)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.1 mmol
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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